molecular formula C7H2F3NS2 B3110267 4,5,7-Trifluorobenzo[d]thiazole-2(3H)-thione CAS No. 179178-91-7

4,5,7-Trifluorobenzo[d]thiazole-2(3H)-thione

Cat. No.: B3110267
CAS No.: 179178-91-7
M. Wt: 221.2 g/mol
InChI Key: HUMAIXYGXLTLPV-UHFFFAOYSA-N
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Description

4,5,7-Trifluorobenzo[d]thiazole-2(3H)-thione is a heterocyclic compound containing a benzothiazole ring substituted with three fluorine atoms at positions 4, 5, and 7, and a thione group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,7-Trifluorobenzo[d]thiazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,5,7-trifluoro-2-aminobenzenethiol with carbon disulfide in the presence of a base, followed by cyclization to form the desired thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow processing techniques, which allow for better control over reaction conditions and improved yields .

Chemical Reactions Analysis

Types of Reactions

4,5,7-Trifluorobenzo[d]thiazole-2(3H)-thione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) and electrophiles (e.g., alkyl halides) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Products with various functional groups replacing the fluorine atoms.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thione derivatives.

Mechanism of Action

The mechanism of action of 4,5,7-Trifluorobenzo[d]thiazole-2(3H)-thione involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,5,7-trifluorobenzo[d]thiazole
  • 4-Fluorobenzo[d]thiazole-2-thiol
  • Thiazole-based Schiff base derivatives

Uniqueness

4,5,7-Trifluorobenzo[d]thiazole-2(3H)-thione is unique due to the presence of three fluorine atoms, which significantly influence its chemical reactivity and biological activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and materials science .

Properties

IUPAC Name

4,5,7-trifluoro-3H-1,3-benzothiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F3NS2/c8-2-1-3(9)6-5(4(2)10)11-7(12)13-6/h1H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMAIXYGXLTLPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C2C(=C1F)SC(=S)N2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F3NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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